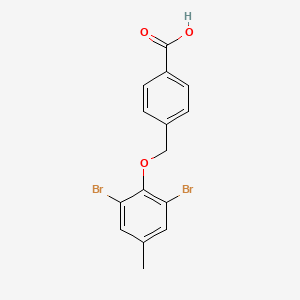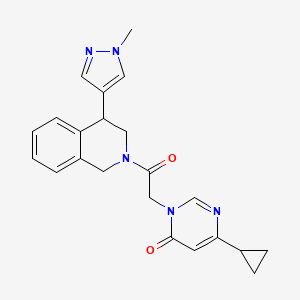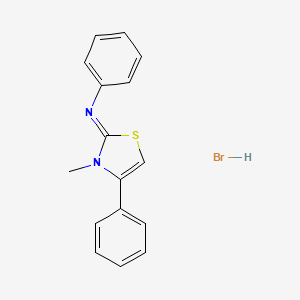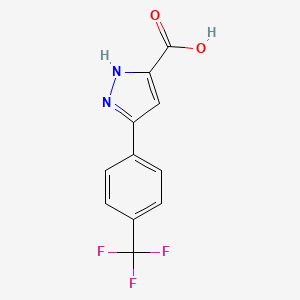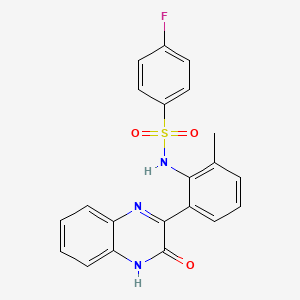
4-fluoro-N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-fluoro-N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)benzenesulfonamide" is a structurally complex molecule that may be related to various benzenesulfonamide derivatives with potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar sulfonamide compounds that have been synthesized and evaluated for their biochemical properties and inhibitory activities against different enzymes.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the formation of a sulfonamide bond between a sulfonamide group and an aromatic or heteroaromatic compound. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of a sulfonamide bond between a thiazole derivative and a benzenesulfonamide . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides started from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which can significantly influence the molecule's binding affinity and selectivity towards target enzymes. For instance, the introduction of fluorine atoms has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity in COX-2 inhibitors . The crystal structures of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have been investigated to understand the intermolecular interactions and packing patterns .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, primarily as enzyme inhibitors. The compounds synthesized in the papers provided have shown inhibitory activities against enzymes such as kynurenine 3-hydroxylase , cyclooxygenase-2 (COX-2) , and carbonic anhydrases . These reactions are crucial for the potential therapeutic applications of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like fluorine atoms can affect these properties and the overall bioactivity of the compound. For example, fluorinated benzenesulfonamides exhibited higher binding potency than non-fluorinated compounds against carbonic anhydrase isozymes . Theoretical and experimental investigations, including density functional theory (DFT) calculations, have been used to predict and confirm these properties .
Aplicaciones Científicas De Investigación
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging has been a significant area of research in understanding and diagnosing Alzheimer's disease. Compounds like [18F]-FDDNP and [11C]-PIB are used as radioligands in PET scans to detect amyloid plaques in the brain, offering insights into the pathophysiological mechanisms of Alzheimer's disease and facilitating early detection (Nordberg, 2008).
Pharmacokinetics, Pharmacodynamics, and Toxicology of Psychoactive Substances
Research on new psychoactive substances (NPS) such as 2C-B, 4-fluoroamphetamine, and benzofurans has shown that these compounds have effects comparable to common illicit drugs like amphetamine and MDMA. Understanding the pharmacokinetics and toxicology of these substances can inform the development of treatments for NPS toxicity and guide legislative efforts (Nugteren-van Lonkhuyzen et al., 2015).
Advanced Oxidation Processes for Environmental Remediation
Advanced oxidation processes (AOPs) are employed to treat recalcitrant compounds in the environment, such as pharmaceuticals. Research into the degradation pathways, by-products, and biotoxicity of compounds like acetaminophen highlights the importance of AOPs in addressing water pollution and protecting ecosystems (Qutob et al., 2022).
Benzoxaboroles in Medicinal Chemistry
Benzoxaboroles have seen renewed interest due to their biological activity and potential as anti-bacterial, anti-fungal, and anti-protozoal agents. The versatility and drug-like properties of benzoxaboroles make them a valuable scaffold in the development of new therapeutic agents (Adamczyk-Woźniak et al., 2009).
Fluoroquinolones in Bacterial Infection Management
Fluoroquinolones are a class of antibacterial agents used to treat a variety of infections. Studies on newer agents like moxifloxacin and gatifloxacin emphasize their broad spectrum of activity, including against drug-resistant strains, and highlight the importance of understanding their pharmacokinetics, mechanisms of action, and potential for adverse effects (Lipsky & Baker, 1999).
Propiedades
IUPAC Name |
4-fluoro-N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-13-5-4-6-16(20-21(26)24-18-8-3-2-7-17(18)23-20)19(13)25-29(27,28)15-11-9-14(22)10-12-15/h2-12,25H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQVRSSOTYGJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Furan-2-carbonyl)methylamino]acetic acid](/img/structure/B3016096.png)
![1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3016098.png)
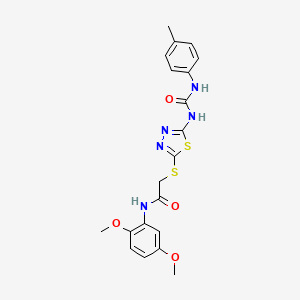

![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3016103.png)
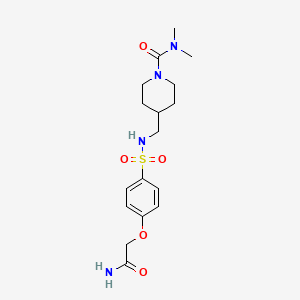
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B3016105.png)
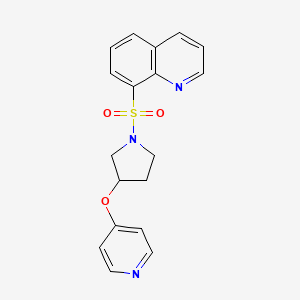
![4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid](/img/structure/B3016109.png)
